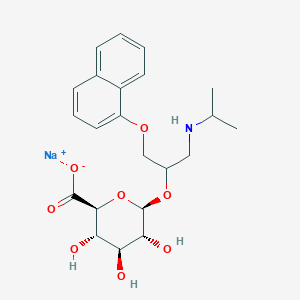

Rac propranolol B-D-glucuronide sodium salt

CAS No.:

Cat. No.: VC16573943

Molecular Formula: C22H28NNaO8

Molecular Weight: 457.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28NNaO8 |

|---|---|

| Molecular Weight | 457.4 g/mol |

| IUPAC Name | sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |

| Standard InChI Key | OSKYDLRSXKTYLZ-FFRFXZDKSA-M |

| Isomeric SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Introduction

Chemical and Structural Characteristics

Molecular Identity

Rac propranolol B-D-glucuronide sodium salt (IUPAC name: sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalenyloxy-2-[(propan-2-ylamino)methyl]ethoxy]oxane-2-carboxylate) is a diastereomeric glucuronide derivative of propranolol. Its molecular formula is C₂₂H₂₈NNaO₈, with a molecular weight of 457.4 g/mol . The compound exists as a racemic mixture due to the chiral center at the propranolol moiety, resulting in two enantiomers: (R)- and (S)-propranolol glucuronide.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₈NNaO₈ | |

| Molecular Weight | 457.4 g/mol | |

| Storage Conditions | -20°C | |

| Parent Compound | Propranolol (CID 4946) |

Structural Features

The glucuronide moiety is attached to the hydroxyl group of propranolol via a β-glycosidic bond, enhancing its water solubility compared to the parent drug. This conjugation occurs at the aliphatic hydroxy group of propranolol, as confirmed by tandem mass spectrometry (MS/MS) analyses . Nuclear magnetic resonance (NMR) studies further validate the β-configuration of the glucuronic acid linkage, critical for its enzymatic hydrolysis by β-glucuronidases.

Synthesis and Metabolic Pathways

Enzymatic Glucuronidation

The synthesis of rac propranolol B-D-glucuronide sodium salt is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes expressed in the liver and gastrointestinal tract. Key UGT isoforms involved include:

-

UGT1A7, UGT1A9, and UGT2A1: Preferentially glucuronidate (S)-propranolol, with biocatalytic yields for (R)-propranolol glucuronide being 31.5%, 23.9%, and 48.9% lower, respectively .

-

UGT1A10: Displays opposite stereoselectivity, favoring (R)-propranolol by a factor of 4.7 .

These enzymes transfer glucuronic acid from UDP-glucuronic acid to propranolol, forming the glucuronide conjugate. The reaction is stereoselective, with (S)-propranolol glucuronide predominating in human plasma and urine after racemic propranolol administration .

Table 2: UGT Isoforms Involved in Propranolol Glucuronidation

| UGT Isoform | Substrate Preference | Catalytic Activity (Relative to (S)-Propranolol) |

|---|---|---|

| UGT1A7 | (S)-Propranolol | 100% (Baseline) |

| UGT1A9 | (S)-Propranolol | 76.1% |

| UGT1A10 | (R)-Propranolol | 21.2% |

| UGT2A1 | (S)-Propranolol | 51.1% |

Hydrolysis and Recirculation

In vivo, rac propranolol B-D-glucuronide sodium salt undergoes hydrolysis by β-glucuronidases produced by gut microbiota and hepatic lysosomes. This process regenerates active propranolol, contributing to its enterohepatic recirculation and prolonged half-life . The hydrolysis rate varies by tissue, with intestinal microbiota playing a significant role in systemic drug exposure .

Pharmacological Role and Applications

Prodrug Characteristics

As a prodrug, rac propranolol B-D-glucuronide sodium salt enhances the solubility and excretion of propranolol. Its hydrolysis releases active propranolol, which non-competitively inhibits β₁- and β₂-adrenergic receptors, reducing cardiac output and renin secretion . The prodrug strategy mitigates first-pass metabolism, improving oral bioavailability.

Analytical Applications

This metabolite serves as a reference standard in liquid chromatography-mass spectrometry (LC-MS) assays for quantifying propranolol and its metabolites in biological matrices. For example:

-

LC-MS/MS Methods: Employed to distinguish diastereomeric glucuronides in human urine, with limits of detection (LOD) below 1 ng/mL .

-

Stability Studies: Used to assess glucuronide degradation under varying pH and temperature conditions, informing storage protocols.

Recent Advances and Research Directions

Stereoselective Metabolism

Recent studies highlight the clinical implications of stereoselective glucuronidation. For instance, UGT1A10’s preference for (R)-propranolol may explain interindividual variability in drug response, particularly in patients with gastrointestinal UGT polymorphisms .

Regioselective Glucuronidation

Investigations into 4-, 5-, and 7-hydroxypropranolol glucuronides reveal that UGT1A6 glucuronidates the aromatic hydroxy group of 7-hydroxypropranolol, whereas UGT1A9 targets aliphatic positions . This regioselectivity influences metabolite clearance rates and potential drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume